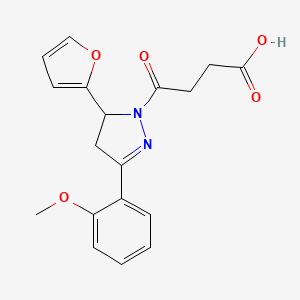

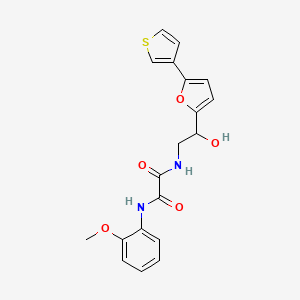

![molecular formula C23H19N7O2 B2738519 3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1006303-97-4](/img/structure/B2738519.png)

3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a methoxy group, a methyl group, a phenyl group, a pyrazole ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives using scaffold hopping and computer-aided drug design .Scientific Research Applications

Synthesis of Structurally Related Compounds

The compound 3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide falls within a class of chemicals that have been extensively explored for their potential in synthesizing structurally related compounds. Research has shown the synthesis of various 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides that are structurally related to adenosine, inosine, and guanosine, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Anderson, Dalley, Revankar, & Robins, 1986).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives have demonstrated remarkable antiavian influenza virus activity. This suggests potential applications in developing antiviral agents targeting specific influenza strains, showcasing the compound's relevance in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. This indicates the compound's potential in contributing to new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Anticancer Activity

The synthesis and evaluation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the compound's potential application in cancer research, particularly in identifying new cytotoxic agents (Hassan, Hafez, & Osman, 2014).

Glucokinase Activation for Diabetes Treatment

The compound has been explored for its relevance in the activation of glucokinase, a promising target for the treatment of type 2 diabetes mellitus. Novel heteroaryl-containing benzamide derivatives, including those related to the specified compound, have been identified as potent glucokinase activators, underscoring its potential in diabetes treatment research (Park et al., 2014).

properties

IUPAC Name |

3-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N7O2/c1-15-11-20(27-23(31)16-7-6-10-18(12-16)32-2)30(28-15)22-19-13-26-29(21(19)24-14-25-22)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSKWAXYQMUPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)

![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)